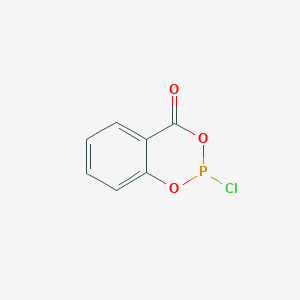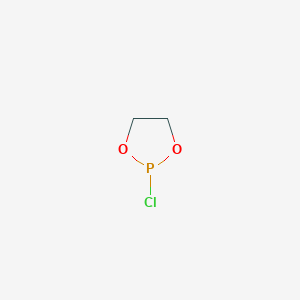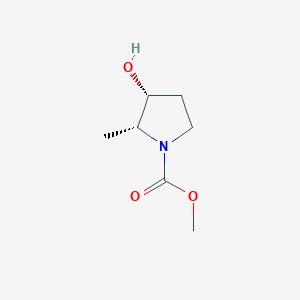
6-氟-6-脱氧-D-葡萄吡喃糖
描述
6-Fluoro-6-deoxy-d-glucopyranose is a synthetic derivative of glucose, where the hydroxyl group at the sixth position is replaced by a fluorine atom. This modification imparts unique properties to the molecule, making it a valuable tool in various scientific research fields. The compound is often used in studies related to glucose metabolism, protein-carbohydrate interactions, and as a tracer in biochemical assays.
科学研究应用
6-Fluoro-6-deoxy-d-glucopyranose has a wide range of applications in scientific research:
Chemistry: Used as a probe to study carbohydrate chemistry and interactions with proteins.
Biology: Serves as a tracer in metabolic studies to understand glucose transport and utilization.
Medicine: Investigated for its potential in drug development, particularly in targeting glucose metabolism-related diseases such as diabetes and cancer.
Industry: Utilized in the synthesis of complex carbohydrates and glycosides for various industrial applications
作用机制
Target of Action
6-Fluoro-6-deoxy-d-glucopyranose is a modified glucose molecule that plays a pivotal role in the research of various ailments such as diabetes and cancer . It acts as a vital instrument in comprehending glucose metabolism .
Pharmacokinetics
Its solubility in dmso, methanol, and water suggests that it may have good bioavailability.
Result of Action
Given its role in glucose metabolism research , it may influence processes related to glucose utilization and energy production in cells.
Action Environment
The action of 6-Fluoro-6-deoxy-d-glucopyranose can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored at 0 to -20 °C . Furthermore, its solubility in different solvents suggests that the compound’s action, efficacy, and stability may also be influenced by the solvent environment.
生化分析
Biochemical Properties
6-Fluoro-6-deoxy-d-glucopyranose competes with glucose for transport in yeast and is actively transported by the intestine . It is known to interact with hexokinase, an enzyme that phosphorylates hexoses (six-carbon sugars), converting them into hexose phosphate . The nature of these interactions is competitive, with 6-Fluoro-6-deoxy-d-glucopyranose acting as a substrate for the enzyme .
Cellular Effects
The cellular effects of 6-Fluoro-6-deoxy-d-glucopyranose are primarily related to its impact on glucose metabolism. It has been found to influence cellular nucleotide-sugar levels and the pattern of N-linked glycosylation . It is also known to have an impact on cell function, particularly in relation to glucose transport .
Molecular Mechanism
At the molecular level, 6-Fluoro-6-deoxy-d-glucopyranose exerts its effects by mimicking the structure of glucose and competing with it for transport and metabolic processes . It is not phosphorylated like glucose, which allows it to resist certain metabolic pathways and remain in the cell longer . This property makes it a valuable tool for studying glucose transport and metabolism.
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade quickly, making it suitable for long-term studies .
Metabolic Pathways
6-Fluoro-6-deoxy-d-glucopyranose is involved in the same transport pathways as glucose due to its structural similarity . It is transported into cells via the same transporters as glucose, including GLUT1 and GLUT4 .
Transport and Distribution
6-Fluoro-6-deoxy-d-glucopyranose is actively transported by kidney as well as intestine and is insulin responsive . In trace quantity, it is distributed in body water unchanged .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-6-deoxy-d-glucopyranose typically involves the fluorination of a suitable glucose derivative. One common method is the treatment of 6-deoxy-6-bromo-d-glucopyranose with a fluorinating agent such as potassium fluoride (KF) in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the bromine atom with a fluorine atom .
Industrial Production Methods
Industrial production of 6-Fluoro-6-deoxy-d-glucopyranose follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the high purity of the final product. Techniques such as crystallization, chromatography, and recrystallization are commonly employed to achieve the desired quality.
化学反应分析
Types of Reactions
6-Fluoro-6-deoxy-d-glucopyranose undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although the presence of the fluorine atom can influence the reactivity.
Hydrolysis: The glycosidic bond in the molecule can be hydrolyzed under acidic or enzymatic conditions.
Common Reagents and Conditions
Substitution: Potassium fluoride (KF), dimethyl sulfoxide (DMSO)
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Hydrolysis: Hydrochloric acid (HCl), glycosidases
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of 6-Fluoro-6-deoxy-d-glucopyranose can yield glucose derivatives, while oxidation can produce corresponding carboxylic acids .
相似化合物的比较
Similar Compounds
- 6-Deoxy-6-chloro-d-glucopyranose
- 6-Deoxy-6-iodo-d-glucopyranose
- 2-Fluoro-2-deoxy-d-glucopyranose
- 6-Azido-6-deoxy-d-glucopyranose
Uniqueness
6-Fluoro-6-deoxy-d-glucopyranose is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom’s high electronegativity and small size influence the compound’s reactivity and interactions with biological molecules. This makes it particularly valuable in studies where precise control over molecular interactions is required .
属性
IUPAC Name |
(3R,4S,5S,6S)-6-(fluoromethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO5/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,8-11H,1H2/t2-,3-,4+,5-,6?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFYXYMHVMDNPY-GASJEMHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
447-25-6 | |
| Record name | Glucose, 6-deoxy-6-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000447256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


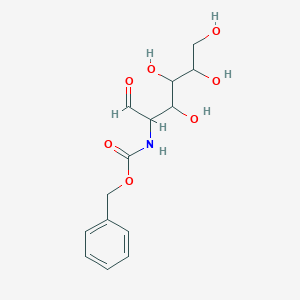

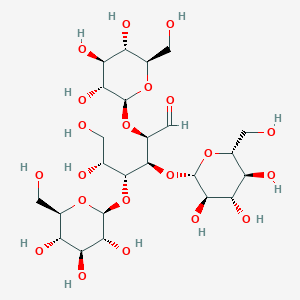
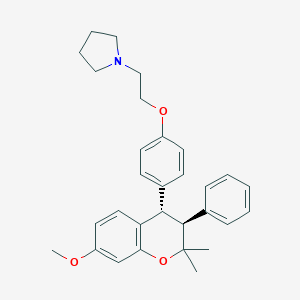

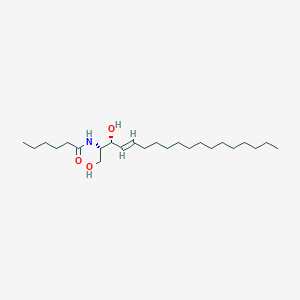
![N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexanamide](/img/structure/B43511.png)
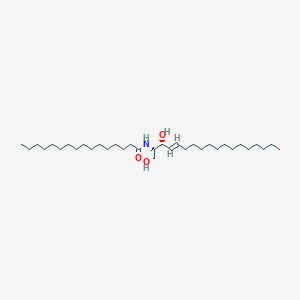
![[(2R,3S,4R,5R)-5-acetamido-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,6-diacetyloxyoxan-2-yl]methyl acetate](/img/structure/B43516.png)
